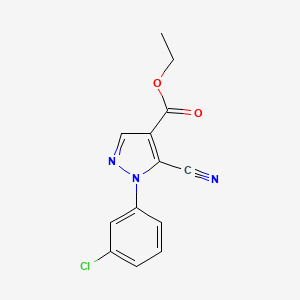
3-(Diphenylphosphino)benzaldehyde
Descripción general
Descripción
3-(Diphenylphosphino)benzaldehyde is an organophosphorus compound with the molecular formula C19H15OP. It is a yellow solid that dissolves in common organic solvents. This compound is a phosphine ligand, which means it can donate a pair of electrons to a metal center, making it useful in various catalytic processes .
Métodos De Preparación
3-(Diphenylphosphino)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of chlorodiphenylphosphine with the Grignard reagent derived from the protected 3-bromobenzaldehyde, followed by deprotection . Another method involves the reaction of triphenylphosphine with methanesulfonic acid, 1,1,1-trifluoro-, 3-formylphenyl ester . Industrial production methods often involve similar reactions but are optimized for higher yields and purity .
Análisis De Reacciones Químicas
3-(Diphenylphosphino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Common reagents used in these reactions include palladium and platinum catalysts, as well as various bases and solvents. Major products formed from these reactions include phosphine-imine and phosphine-amine ligands .
Aplicaciones Científicas De Investigación
3-(Diphenylphosphino)benzaldehyde has numerous applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: It has been investigated for its potential antitumor properties when complexed with nickel(II) ions.
Medicine: Its derivatives are studied for their potential therapeutic applications.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-(Diphenylphosphino)benzaldehyde exerts its effects involves its ability to act as a ligand, donating a pair of electrons to a metal center. This interaction can stabilize the metal center and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparación Con Compuestos Similares
3-(Diphenylphosphino)benzaldehyde is similar to other phosphine ligands such as 2-(Diphenylphosphino)benzaldehyde and 2-(Diphenylphosphino)ethylamine . its unique structure allows it to form different types of complexes and exhibit distinct reactivity patterns. For example, 2-(Diphenylphosphino)benzaldehyde is often used in similar catalytic processes but may form different products due to its different positional isomerism .
Similar Compounds
- 2-(Diphenylphosphino)benzaldehyde
- 2-(Diphenylphosphino)ethylamine
- 2-(Di-p-tolylphosphino)benzaldehyde
- 2-(Diphenylphosphino)benzoic acid
Propiedades
IUPAC Name |
3-diphenylphosphanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15OP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEOFSWKFYCLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477389 | |
| Record name | 3-(Diphenylphosphino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50777-69-0 | |
| Record name | 3-(Diphenylphosphino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)






